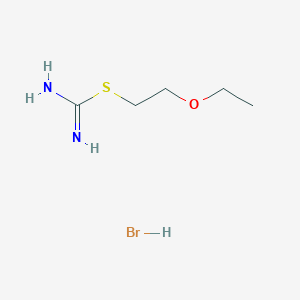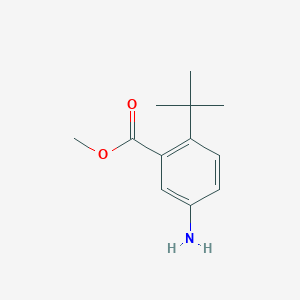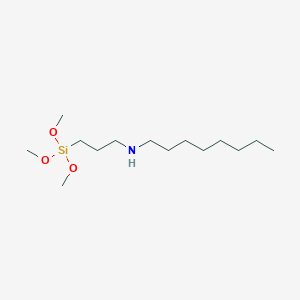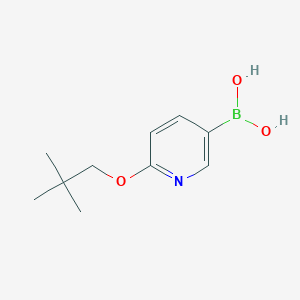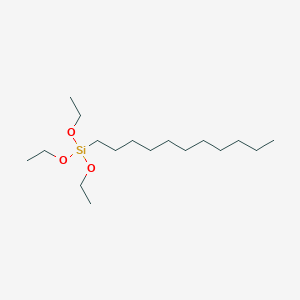
Bismuth tin eutectic lump, 99.95% (metals basis)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth tin eutectic lump, 99.95% (metals basis) is a type of metal alloy composed of bismuth and tin. It is used in a variety of applications, ranging from medical and scientific research to industrial applications. 95% (metals basis).
Scientific Research Applications
Bismuth tin eutectic lump, 99.95% (metals basis), is used in a variety of scientific research applications, including medical, engineering, and materials science. It is used in medical applications as a contrast agent for ultrasound imaging, and in engineering applications for soldering and brazing. In materials science, bismuth tin eutectic lump, 99.95% (metals basis), is used to study the properties of alloys, as well as the effects of alloying on the physical and chemical properties of metals.
Mechanism of Action
The mechanism of action of bismuth tin eutectic lump, 99.95% (metals basis), is based on the formation of a eutectic alloy. A eutectic alloy is formed when two metals are combined in such a way that the melting point of the alloy is lower than the melting point of either of the individual metals. This allows the alloy to remain solid at a lower temperature than either of the individual metals, which gives it unique properties that are not found in either of the individual metals.
Biochemical and Physiological Effects
Bismuth tin eutectic lump, 99.95% (metals basis), has been studied for its potential biochemical and physiological effects. Studies have shown that bismuth tin eutectic lump, 99.95% (metals basis), can be used to improve the electrical conductivity of metals, and can also be used to reduce the risk of corrosion in certain environments. Additionally, bismuth tin eutectic lump, 99.95% (metals basis), has been shown to be non-toxic and biocompatible, making it suitable for use in medical applications.
Advantages and Limitations for Lab Experiments
Bismuth tin eutectic lump, 99.95% (metals basis), has several advantages for use in laboratory experiments. First, it is relatively inexpensive compared to other metals and alloys. Additionally, it can be easily melted and solidified, allowing for quick and easy synthesis of the eutectic lump. Finally, bismuth tin eutectic lump, 99.95% (metals basis), is non-toxic and biocompatible, making it suitable for use in medical applications. However, there are some limitations to using bismuth tin eutectic lump, 99.95% (metals basis), in laboratory experiments. For example, the alloy is not very ductile and can be difficult to work with. Additionally, the alloy is not very strong, which can limit its use in certain applications.
Future Directions
There are several potential future directions for bismuth tin eutectic lump, 99.95% (metals basis). First, further research could be conducted to explore the potential uses of the alloy in medical and engineering applications. Additionally, research could be conducted to explore the potential use of the alloy in other industries, such as electronics and automotive. Finally, research could be conducted to explore the potential uses of the alloy in additive manufacturing, such as 3D printing.
Synthesis Methods
Bismuth tin eutectic lump, 99.95% (metals basis), is synthesized by melting bismuth and tin in a crucible, and then allowing the mixture to cool and solidify. The process involves the combination of two different metals, bismuth and tin, which results in an alloy with a unique set of properties. The alloy is then cooled and solidified to form the eutectic lump.
properties
IUPAC Name |
bismuth;tin |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Sn |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVAUCBYEDDGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sn].[Bi] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth Tin eutectic lump | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

